molecular formula C23H18N8O3 B14925494 N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14925494
M. Wt: 454.4 g/mol
InChI Key: HSSCDRXYDKELCM-UHFFFAOYSA-N
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Description

N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a triazolopyrimidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The key steps include:

    Formation of the Pyrazole Intermediate: This involves the reaction of 4-methylbenzylhydrazine with ethyl acetoacetate under reflux conditions to form the pyrazole ring.

    Synthesis of the Triazolopyrimidine Scaffold: The pyrazole intermediate is then reacted with 3-nitrobenzaldehyde and ammonium acetate in acetic acid to form the triazolopyrimidine core.

    Final Coupling Reaction: The triazolopyrimidine intermediate is coupled with 7-carboxamide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The pyrazole and triazolopyrimidine rings can undergo electrophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Hydrolysis: Aqueous acid or base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole or triazolopyrimidine derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.

Mechanism of Action

The mechanism of action of N7-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins necessary for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold.

    Triazolopyrimidine Derivatives: Various derivatives with modifications on the triazolopyrimidine ring.

Uniqueness

N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C23H18N8O3

Molecular Weight

454.4 g/mol

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H18N8O3/c1-15-5-7-16(8-6-15)12-29-13-18(11-25-29)27-22(32)21-10-20(28-23-24-14-26-30(21)23)17-3-2-4-19(9-17)31(33)34/h2-11,13-14H,12H2,1H3,(H,27,32)

InChI Key

HSSCDRXYDKELCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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